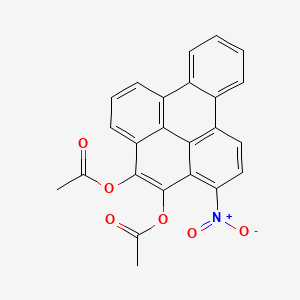
Benzo(e)pyrene-4,5-diol, 3-nitro-, diacetate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(e)pyrene-4,5-diol, 3-nitro-, diacetate (ester) is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It is a derivative of benzo(e)pyrene, which is known for its carcinogenic properties. This compound contains a nitro group, diol, and diacetate ester functionalities, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(e)pyrene-4,5-diol, 3-nitro-, diacetate (ester) typically involves multiple steps, starting from benzo(e)pyrene. The process includes nitration, dihydroxylation, and esterification reactions. The nitration of benzo(e)pyrene can be achieved using concentrated nitric acid under controlled temperature conditions. The dihydroxylation step involves the use of osmium tetroxide (OsO4) as a catalyst, followed by the esterification of the resulting diol with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents involved.
化学反応の分析
Types of Reactions
Benzo(e)pyrene-4,5-diol, 3-nitro-, diacetate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized PAH derivatives.
Reduction: Amino derivatives of benzo(e)pyrene.
Substitution: Various substituted benzo(e)pyrene derivatives depending on the nucleophile used.
科学的研究の応用
Benzo(e)pyrene-4,5-diol, 3-nitro-, diacetate (ester) has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and as a target for anticancer drug development.
Industry: Used in the development of materials with specific electronic and photophysical properties.
作用機序
The mechanism of action of Benzo(e)pyrene-4,5-diol, 3-nitro-, diacetate (ester) involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. The compound is converted into reactive intermediates that can form adducts with DNA, leading to mutations and potentially carcinogenesis. The nitro group can also undergo reduction to form reactive amines, which further contribute to its biological activity.
類似化合物との比較
Similar Compounds
Benzo(a)pyrene: Another PAH with similar carcinogenic properties.
Dibenzopyrenes: Structurally related compounds with multiple fused aromatic rings.
Indenopyrenes: Compounds with an indene moiety fused to a pyrene structure.
Uniqueness
Benzo(e)pyrene-4,5-diol, 3-nitro-, diacetate (ester) is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity. The presence of the nitro group and diacetate ester makes it a valuable compound for studying the effects of these functionalities on the behavior of PAHs.
特性
CAS番号 |
134998-78-0 |
|---|---|
分子式 |
C24H15NO6 |
分子量 |
413.4 g/mol |
IUPAC名 |
(5-acetyloxy-6-nitrobenzo[e]pyren-4-yl) acetate |
InChI |
InChI=1S/C24H15NO6/c1-12(26)30-23-18-9-5-8-16-14-6-3-4-7-15(14)17-10-11-19(25(28)29)22(21(17)20(16)18)24(23)31-13(2)27/h3-11H,1-2H3 |
InChIキー |
SLWANLQVLHQJPM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C2=C(C=CC3=C2C4=C(C=CC=C41)C5=CC=CC=C35)[N+](=O)[O-])OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


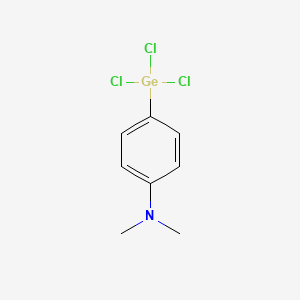

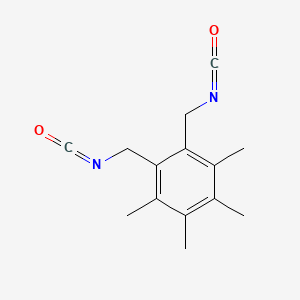

methanone](/img/structure/B14271570.png)
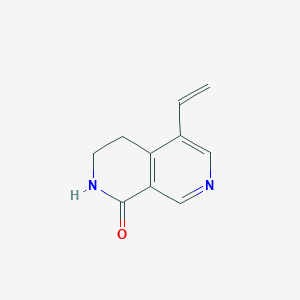
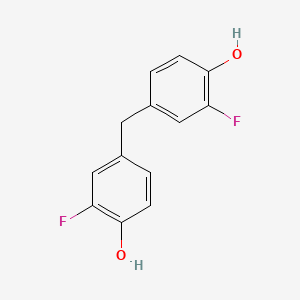

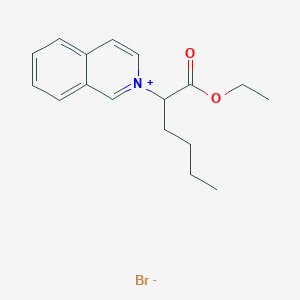
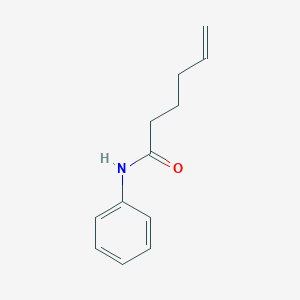
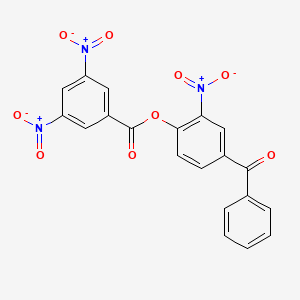
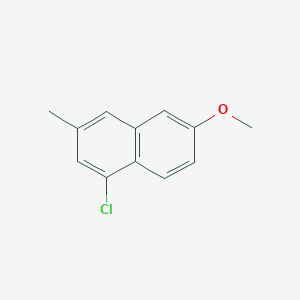
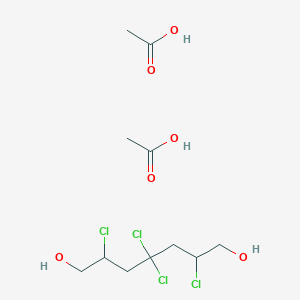
![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)
